molecular formula C16H13N5O4S B12813872 Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- CAS No. 309963-14-2

Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl-

Cat. No.: B12813872
CAS No.: 309963-14-2
M. Wt: 371.4 g/mol
InChI Key: FDLLLPKSSLZELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- is a complex organic compound with a molecular formula of C14H11N5O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-aminopyridine under alkaline conditions to form the azo compound.

    Cyclization: The resulting azo compound undergoes cyclization in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted sulfonamides or azo compounds.

Scientific Research Applications

Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The azo group may also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-thiazolyl-
  • Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-quinolinyl-

Uniqueness

Compared to similar compounds, Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl- exhibits unique properties due to the presence of the pyridinyl group, which can enhance its binding affinity to biological targets and improve its solubility in various solvents.

This detailed article provides a comprehensive overview of Benzenesulfonamide, 4-((1,6-dihydro-5-hydroxy-6-oxo-3-pyridinyl)azo)-N-2-pyridinyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

309963-14-2

Molecular Formula

C16H13N5O4S

Molecular Weight

371.4 g/mol

IUPAC Name

4-[(5-hydroxy-6-oxo-1H-pyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H13N5O4S/c22-14-9-12(10-18-16(14)23)20-19-11-4-6-13(7-5-11)26(24,25)21-15-3-1-2-8-17-15/h1-10,22H,(H,17,21)(H,18,23)

InChI Key

FDLLLPKSSLZELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CNC(=O)C(=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.